molecular formula C5H7NOS B6226499 2-(1,2-oxazol-4-yl)ethane-1-thiol CAS No. 2302221-11-8

2-(1,2-oxazol-4-yl)ethane-1-thiol

Cat. No.: B6226499
CAS No.: 2302221-11-8
M. Wt: 129.2
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Description

2-(1,2-Oxazol-4-yl)ethane-1-thiol is a chemical compound that belongs to the class of oxazole derivatives Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2-oxazol-4-yl)ethane-1-thiol can be achieved through several synthetic routes. One common method involves the reaction of 4-chloro-1,2-oxazole with ethanethiol in the presence of a base such as sodium hydride. The reaction typically takes place in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(1,2-Oxazol-4-yl)ethane-1-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The oxazole ring can be reduced under specific conditions to form corresponding amines.

    Substitution: The thiol group can participate in nucleophilic substitution reactions, leading to the formation of thioethers or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium periodate (NaIO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Amines or reduced oxazole derivatives.

    Substitution: Thioethers or other substituted derivatives.

Scientific Research Applications

2-(1,2-Oxazol-4-yl)ethane-1-thiol has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is used in the study of enzyme inhibition and as a probe for thiol-containing biomolecules.

    Industry: The compound is used in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of 2-(1,2-oxazol-4-yl)ethane-1-thiol involves its interaction with molecular targets through the thiol group. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity or modulation of protein function. Additionally, the oxazole ring can interact with various biological pathways, contributing to its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-(3,5-Dimethyl-1,2-oxazol-4-yl)ethane-1-thiol: Similar structure with additional methyl groups on the oxazole ring.

    Benzo[d]thiazole-2-thiol: Contains a benzothiazole ring instead of an oxazole ring.

    2-(1,2-Oxazol-4-yl)ethanol: Similar structure but with a hydroxyl group instead of a thiol group.

Uniqueness

2-(1,2-Oxazol-4-yl)ethane-1-thiol is unique due to the presence of both the oxazole ring and the thiol group, which imparts distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial applications.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 2-(1,2-oxazol-4-yl)ethane-1-thiol, and how can reaction conditions be optimized to minimize byproducts?

  • Methodology : Nucleophilic substitution is a common approach for thiol synthesis. For example, reacting 1,2-oxazol-4-yl ethane derivatives with thiolating agents (e.g., thiourea or NaSH) under basic conditions (e.g., NaOH/ethanol) can yield the target compound. Over-alkylation is a key challenge; controlled stoichiometry and low temperatures (0–5°C) are critical. Purification via fractional distillation or column chromatography may be required to isolate the product .
  • Optimization : Use continuous flow reactors to enhance reaction control and reduce side reactions. Monitor reaction progress with TLC or HPLC.

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Analytical Techniques :

  • NMR Spectroscopy : Confirm the presence of the thiol (-SH) proton (δ ~1.5–2.5 ppm) and oxazole ring protons (δ ~7.0–8.5 ppm).
  • Mass Spectrometry (MS) : Validate molecular weight (C₅H₇NOS, MW 129.18 g/mol) using ESI-MS or GC-MS .
  • X-ray Crystallography : For unambiguous structural confirmation, use SHELX software for refinement .

Q. What are the key stability considerations for storing this compound, and how can degradation be mitigated?

  • Stability Challenges : Thiol groups are prone to oxidation, forming disulfides.
  • Best Practices : Store under inert gas (N₂/Ar) at –20°C in amber vials. Add antioxidants (e.g., BHT) to solutions. Monitor purity via HPLC periodically .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in biological systems?

  • Approach : Perform DFT calculations to map electron density around the thiol and oxazole moieties. Use docking software (e.g., AutoDock) to simulate interactions with cysteine-rich proteins. Validate predictions with mutagenesis studies on target enzymes .
  • Data Interpretation : Compare computed binding affinities with experimental IC₅₀ values from enzyme inhibition assays.

Q. What experimental strategies can resolve contradictions in reported biological activity data for thiol-containing analogs?

  • Root Causes : Variability in purity, assay conditions (e.g., redox buffers), or off-target effects.
  • Resolution :

  • Standardize compound purity (>95% by HPLC) across studies.
  • Use redox-inert buffers (e.g., Tris-HCl with EDTA) in bioassays.
  • Perform knockdown/rescue experiments to confirm target specificity .

Q. How can structure-activity relationship (SAR) studies be designed to optimize the pharmacological profile of this compound derivatives?

  • Design :

  • Synthesize analogs with modified oxazole substituents (e.g., methyl, halogen) or extended ethane linkers.
  • Test in vitro against target enzymes (e.g., cysteine proteases) and assess cytotoxicity.
    • Key Metrics : LogP (lipophilicity), pKa (thiol proton), and metabolic stability (microsomal assays) .

Q. What are the challenges in crystallizing this compound, and how can they be addressed?

  • Challenges : Low melting point, sensitivity to air.
  • Solutions : Use rapid-cooling techniques (e.g., liquid N₂) and co-crystallization with stabilizing agents (e.g., cyclodextrins). Refinement via SHELXL can resolve disorder in crystal lattices .

Properties

CAS No.

2302221-11-8

Molecular Formula

C5H7NOS

Molecular Weight

129.2

Purity

95

Origin of Product

United States

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